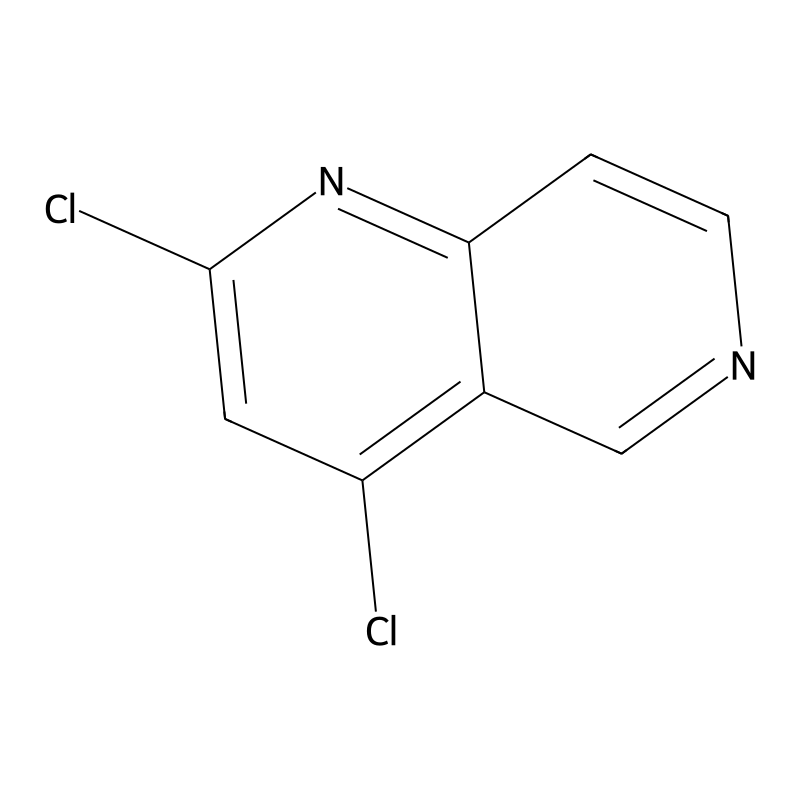2,4-Dichloro-1,6-naphthyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Anticancer Properties
Field: Medicinal Chemistry
Application: 1,6-Naphthyridines have been found to have anticancer properties.
Methods: The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines.
Anti-HIV Properties
Anti-Microbial Properties
Analgesic Properties
Anti-Inflammatory Properties
Anti-Oxidant Properties
Electronic Properties
Field: Electronic Engineering
Application: 1,6-Naphthyridines and its derivatives have been reported to have electronic properties.
Catalytic Properties
Field: Chemical Engineering
Application: 1,6-Naphthyridines and its derivatives have been reported to have catalytic properties.
Cardiovascular Diseases
Central Nervous System Diseases
Field: Neurology
Application: 1,6-Naphthyridines have found application in the treatment of central nervous system diseases.
Hormonal Diseases
Field: Endocrinology
Application: 1,6-Naphthyridines have found application in the treatment of hormonal diseases.
Photophysical Applications
Industrial Endeavors
Field: Industrial Chemistry
Application: 1,6-Naphthyridines are used in various industrial endeavors.
Agricultural Applications
Field: Agricultural Chemistry
Application: 1,6-Naphthyridines have found application in agriculture.
Treatment of Several Human Diseases
Diagnostics
Field: Medical Diagnostics
Application: 1,6-Naphthyridines are used in diagnostics.
Metal Complexes
2,4-Dichloro-1,6-naphthyridine is a heterocyclic aromatic compound characterized by a bicyclic structure that includes a naphthyridine ring system with two chlorine substituents at the 2 and 4 positions. Its chemical formula is CHClN, and it is known for its planar structure due to a conjugated π-electron system. The presence of chlorine atoms significantly affects its electronic properties, making the carbon atoms at positions 2 and 4 more reactive towards nucleophilic attacks, which facilitates various
The chemical reactivity of 2,4-Dichloro-1,6-naphthyridine is primarily attributed to its chlorine substituents. Key reactions include:
- Nucleophilic Aromatic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing the synthesis of numerous derivatives. For instance, reactions with amines can yield compounds such as 2-amino-4-chloro-1,6-naphthyridines or 2,4-diamino-1,6-naphthyridines depending on the reaction conditions.
- Suzuki-Miyaura Cross-Coupling: This reaction enables the introduction of aryl or heteroaryl groups at the 2 and 4 positions using palladium catalysts, further expanding the compound's synthetic versatility .
Research indicates that derivatives of 2,4-Dichloro-1,6-naphthyridine exhibit various biological activities. These include:
- Antimicrobial Properties: Compounds derived from this naphthyridine have shown efficacy against certain bacterial strains.
- Anticancer Activity: Some derivatives have been studied for their potential in targeting cancer cells, demonstrating cytotoxic effects in vitro .
The specific biological mechanisms often relate to the structural modifications introduced during synthesis.
Several methods have been developed for synthesizing 2,4-Dichloro-1,6-naphthyridine:
- Chlorination of Precursors: A common method involves chlorinating a suitable precursor like 2,4-dihydroxy-1,6-naphthyridine using phosphorus oxychloride (POCl) as a chlorinating agent .
- Multi-step Synthesis: This approach starts from readily available pyridine derivatives and involves several reaction steps to build the naphthyridine framework .
- Heteroaryl Coupling: Recent advancements have introduced rapid synthesis techniques that utilize heteroaryl compounds to produce highly substituted naphthyridines efficiently .
2,4-Dichloro-1,6-naphthyridine finds applications in various fields:
- Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.
- Agricultural Chemicals: The compound may serve as an intermediate in the synthesis of agrochemicals.
- Material Science: Used as a building block in creating novel materials with specific electronic properties .
Studies on interaction profiles indicate that derivatives of 2,4-Dichloro-1,6-naphthyridine can interact with various biological targets. These interactions often depend on the substituents introduced during synthesis and their spatial arrangement relative to the naphthyridine core. Research has focused on how these interactions influence biological activity and receptor binding affinities .
Several compounds share structural similarities with 2,4-Dichloro-1,6-naphthyridine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1,6-Naphthyridine | CHN | Lacks chlorine substituents; basic structure |
| 2-Chloro-1,6-naphthyridine | CHClN | Contains one chlorine; different reactivity |
| 4-Chloro-1,6-naphthyridine | CHClN | Contains one chlorine; distinct substitution |
| 3-Amino-1,6-naphthyridine | CHN | Amino group introduces different biological activity |
The presence of two chlorine atoms in 2,4-Dichloro-1,6-naphthyridine enhances its reactivity compared to these similar compounds. This unique substitution pattern allows for diverse synthetic pathways and potential applications in medicinal chemistry and materials science .








